![molecular formula C15H19N5O2 B2647383 N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2199041-08-0](/img/structure/B2647383.png)
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide, commonly known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PAPP is a pyrazolopyridine derivative that has been synthesized using various methods.
Mécanisme D'action
PAPP works by inhibiting the activity of a specific enzyme called ADAM10. ADAM10 plays a crucial role in the processing of various proteins, including amyloid precursor protein (APP), which is involved in the formation of amyloid-beta peptides. By inhibiting the activity of ADAM10, PAPP reduces the production of amyloid-beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PAPP has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of PAPP is its potential use in treating various diseases, including cancer and Alzheimer's disease. PAPP has also been shown to have a high degree of selectivity towards ADAM10, which makes it a promising candidate for drug development. However, one of the limitations of PAPP is its low solubility, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of PAPP. One of the areas of research is to develop more efficient synthesis methods for PAPP. Another area of research is to study the potential use of PAPP in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, researchers could investigate the use of PAPP in combination with other drugs to enhance its therapeutic effects. Finally, researchers could study the potential use of PAPP as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of PAPP involves the reaction of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-2-amine with 3-(prop-2-enoylamino)propanoic acid. The reaction is carried out in the presence of a coupling agent and a base. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
PAPP has been studied extensively for its potential applications in various areas of scientific research. One of the significant applications of PAPP is in the field of cancer research. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis. PAPP has also been studied for its potential use in treating Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-13(21)16-6-5-14(22)19-12-7-11-8-18-20(10(2)3)15(11)17-9-12/h4,7-10H,1,5-6H2,2-3H3,(H,16,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQGUGNFIGGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

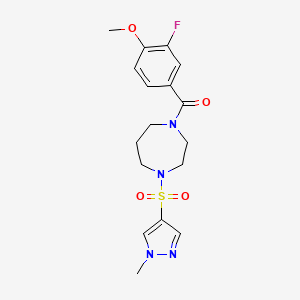
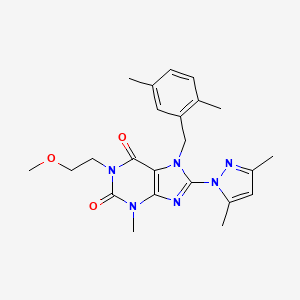
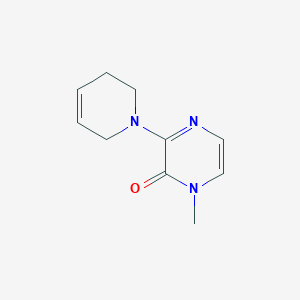
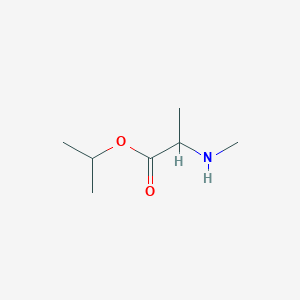
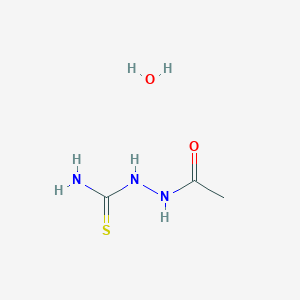
![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)
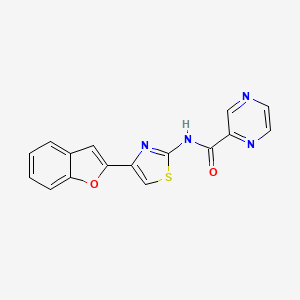
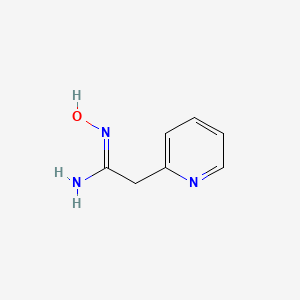
![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)